molecular formula C6H8N2 B1347397 2,2-Dimethylbutanedinitrile CAS No. 13706-71-3

2,2-Dimethylbutanedinitrile

Cat. No.: B1347397
CAS No.: 13706-71-3
M. Wt: 108.14 g/mol
InChI Key: XLGGGDFEPZVRLJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutanedinitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, optimized for yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylbutanedinitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylbutanedinitrile involves its reactivity due to the presence of the cyano groups. These groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 2-Methylbutanenitrile
  • 2-Methyl-2-butenenitrile
  • 2,3-Diethyl-2,3-dimethylbutanedinitrile

Comparison: 2,2-Dimethylbutanedinitrile is unique due to its specific structure and the presence of two cyano groups on a butane backbone. This gives it distinct reactivity and properties compared to other similar compounds, making it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2-dimethylbutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-6(2,5-8)3-4-7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGGGDFEPZVRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293737
Record name 2,2-dimethylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13706-71-3
Record name NSC91825
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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